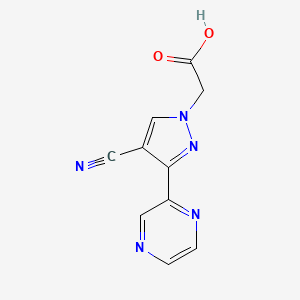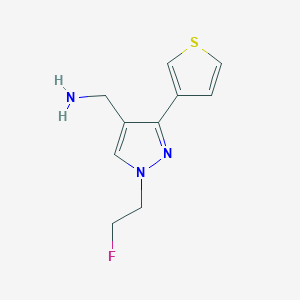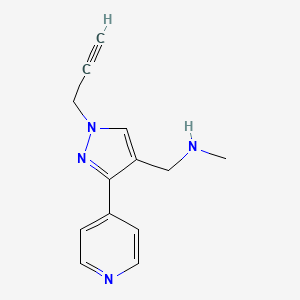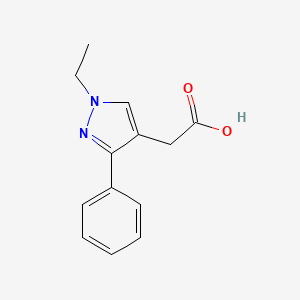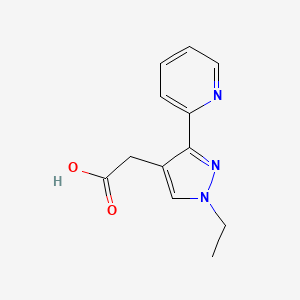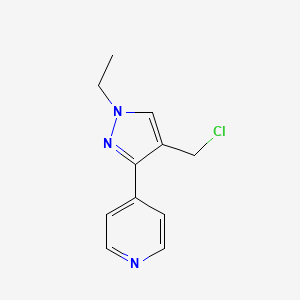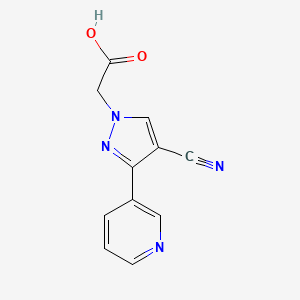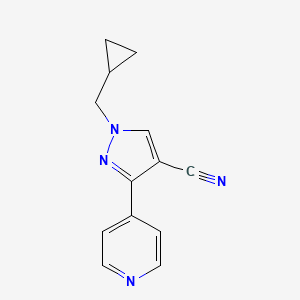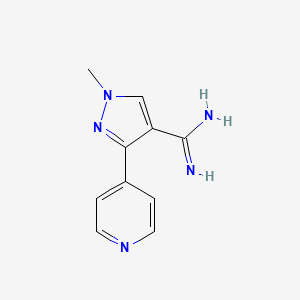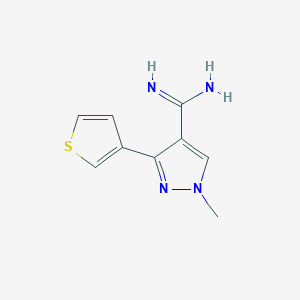
3-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
3-(4-(Bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine, or BMPP, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that is used in a variety of different areas, including organic synthesis, biochemistry, and drug discovery. BMPP has been studied extensively and has been used to synthesize a variety of different compounds. Its unique structure and reactivity make it an attractive target for further research.
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of related pyrazole derivatives have been extensively studied. For instance, a bifunctional chelate intermediate of time-resolved fluorescence immunoassay was prepared, showcasing the compound's utility in developing diagnostic tools (Pang Li-hua, 2009).
- Another study focused on the photoinduced tautomerization in 2-(1H-pyrazol-5-yl)pyridines, their dimers, and alcohol complexes, illustrating the complex's photoreactive properties and potential applications in photophysical studies (V. Vetokhina et al., 2012).
Coordination Chemistry and Catalysis
- The formation of complexes with metal-binding domains was explored, demonstrating the compound's relevance in coordination chemistry and the creation of novel catalysts (Clare A. Tovee et al., 2010).
- Synthesis of new polyheterocyclic ring systems derived from related pyrazole compounds indicates potential applications in developing new materials and catalysts (E. Abdel‐Latif et al., 2019).
Photophysical and Electrochemical Applications
- Studies on related pyrazolyl-based ligands in polynuclear complexes suggest applications in materials science, particularly in devices requiring specific photophysical or electrochemical properties (Qiao-Hua Wei et al., 2008).
- The exploration of pyrazolylpyridines in iridium tetrazolate complexes for color tuning in light-emitting devices underscores the potential in optoelectronic applications (S. Stagni et al., 2008).
Propriétés
IUPAC Name |
3-[4-(bromomethyl)-1-prop-2-ynylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3/c1-2-6-16-9-11(7-13)12(15-16)10-4-3-5-14-8-10/h1,3-5,8-9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFJUFYNJMRTNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=N1)C2=CN=CC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



